Prednisone-21-aldehyde

Description

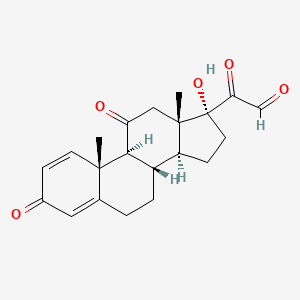

Structure

3D Structure

Properties

IUPAC Name |

2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-15,18,26H,3-4,6,8,10H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJGKMJHMOAPNRY-ZPOLXVRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=O)C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=O)[C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724571 | |

| Record name | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70522-55-3 | |

| Record name | Prednisone-21-aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070522553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREDNISONE-21-ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P98T8D7BVX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Steroid Chemistry Research

Prednisone (B1679067) 21-aldehyde is a corticosteroid derivative that has been a subject of interest in various research areas, including endocrinology, metabolism, and immunology. researchgate.net As a member of the steroid family, its core structure is the characteristic four-ring system of pregnane (B1235032). nih.gov Its specific chemical structure is 17-hydroxy-3,11,20-trioxopregna-1,4-dien-21-al. umich.edu

In the broader context of steroid chemistry, this compound is often studied in relation to its parent compound, prednisone, and its active metabolite, prednisolone (B192156). tga.gov.au Research frequently focuses on the chemical stability of prednisone and the formation of degradation products, with Prednisone 21-aldehyde being a notable example. tga.gov.auresearchgate.net Forced degradation studies on prednisone, which involve subjecting the drug to stress conditions like acid and base hydrolysis, have been instrumental in understanding the pathways leading to the formation of this aldehyde. researchgate.netscribd.com

Furthermore, the study of Prednisone 21-aldehyde extends to its potential biological activities. For instance, it has been shown to possess antiviral activity against the influenza A-PR8 virus in embryonated chicken eggs. caymanchem.com This highlights its relevance not just as a chemical entity but also as a molecule with potential pharmacological implications.

Synthetic Methodologies and Chemical Derivatization of Prednisone 21 Aldehyde

De Novo Synthetic Routes for Prednisone (B1679067) 21-Aldehyde

The synthesis of Prednisone 21-aldehyde can be achieved through multiple pathways, primarily involving the modification of existing steroid skeletons.

Oxidation Strategies from 21-Hydroxylated Steroid Precursors

A prevalent method for synthesizing Prednisone 21-aldehyde involves the mild oxidation of the 21-hydroxyl group of prednisone. nih.gov Various oxidizing agents can be employed for this transformation.

One effective method utilizes o-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO). google.com In a typical procedure, a solution of prednisone and IBX in DMSO is stirred at room temperature. The reaction is then quenched with water, and the product is extracted with an organic solvent like dichloromethane. google.com

Another approach involves the use of methanolic cupric acetate. A short reaction time with this reagent can selectively oxidize the 21-alcohol function of prednisolone (B192156) to the corresponding aldehyde. nih.gov

Table 1: Oxidation of Prednisone to Prednisone 21-Aldehyde

| Precursor | Reagent | Solvent | Reaction Time | Product |

|---|---|---|---|---|

| Prednisone | o-Iodoxybenzoic Acid (IBX) | DMSO | 24 hours | 17α-hydroxy-21-al-1,4-pregnadien-3,11,20-trione google.com |

Synthetic Pathways Initiating from 17-Keto Steroids

An alternative synthetic strategy starts from 17-keto steroids, such as androst-4,9(II)-diene-3,17-dione. google.com This pathway involves the introduction of the C21 aldehyde functionality. The process can begin with the reaction of a 17-keto steroid with a metalated olefin, such as trans-2-chloro-2-lithio-1-ethoxyethylene. This reaction leads to the formation of isomeric 21-aldehydes. google.com Although this method produces a mixture of isomers, both can be converted to the desired 16-unsaturated pregnane (B1235032) derivatives in subsequent steps. google.com

Chemical Derivatization and Downstream Synthetic Utility

Prednisone 21-aldehyde serves as a versatile intermediate for the synthesis of a range of other steroidal compounds with potential therapeutic applications.

Formation of Steroidal Enol Aldehydes: Isomeric Considerations (cis/trans)

Prednisone 21-aldehyde can undergo acid-catalyzed β-elimination of water from the side chain, a process known as the Mattox rearrangement, to form steroidal enol aldehydes. researchgate.net This reaction yields both cis- and trans-17(20)-ene-20-hydroxy-21-aldehydes. researchgate.netacs.org The separation and isolation of these pure isomers can be accomplished using reversed-phase high-performance liquid chromatography. researchgate.netacs.org

The formation of these enol aldehydes can also occur under alkaline conditions from the corresponding 17,21-diesters of corticosteroids. researchgate.net The ratio of the E- and Z-isomers of the enol aldehyde can differ depending on whether acidic or alkaline conditions are used. researchgate.net Spectroscopic methods, including UV, optical rotatory properties, and NMR, reveal significant differences between the cis and trans isomers. researchgate.net

Conversion to Steroid 20-Keto-21-Carboxylic Acid Derivatives

Prednisone 21-aldehyde can be further oxidized to form steroid 20-keto-21-carboxylic acid derivatives. nih.govnih.gov One method involves oxidation with freshly generated silver oxide in dilute aqueous sodium hydroxide. nih.gov

Alternatively, the aldehyde can be treated with potassium cyanide (KCN) and manganese dioxide (MnO2) in a mixture of methanol (B129727) and acetic acid to yield the corresponding methyl ester. nih.gov This reaction is believed to proceed through a cyanohydrin intermediate that is oxidized to an α-ketonitrile, which is then converted to the methyl ester. nih.gov

Table 2: Conversion of Prednisone 21-Aldehyde to Carboxylic Acid Derivatives

| Starting Material | Reagents | Product |

|---|---|---|

| Prednisone 21-aldehyde | Silver Oxide, NaOH (aq) | Steroidal 20-oxo-21-oic acid nih.gov |

Spiro Enone Formation through Chemical Reactions

A notable derivatization of prednisolone and its derivatives, which can be formed from Prednisone 21-aldehyde, is the formation of novel spiro enones. nih.govnih.gov Condensation of prednisolone with diethyl oxalate (B1200264) using sodium hydride (NaH) in benzene (B151609) results in the formation of a spiro enone as the major product. nih.gov This reaction highlights the utility of the 17-hydroxy-21-aldehyde functionality in constructing complex steroidal structures. nih.govnih.gov

Oxidative Degradation Pathways Involving Prednisone 21-Aldehyde Formation

Oxidative processes are a major route for the degradation of corticosteroids, often leading to the formation of aldehyde derivatives.

The C-21 position of corticosteroids, which typically bears a hydroxyl group, is susceptible to oxidation. This reaction directly yields the corresponding 21-aldehyde. For instance, the oxidation of the 21-hydroxyl group of prednisone results in the formation of Prednisone 21-aldehyde. researchgate.netgoogle.com This conversion is a key step in the metabolic and chemical degradation of these drugs. nih.gov Studies have shown that steroidal glyoxals, which are 21-dehydro steroid derivatives, are key intermediates in the oxidative decomposition of corticosteroids. google.com The oxidation can be mediated by various oxidizing agents and conditions, including enzymatic processes within the body. In human liver, the oxidation of corticosteroids to 20-hydroxy-21-oic acids involves the formation and subsequent oxidation of 20-hydroxy-21-aldehyde intermediates. nih.gov

Trace metal ions, particularly copper, can act as catalysts in the oxidative degradation of corticosteroids. google.comnih.govclinical-laboratory-diagnostics.com These metal impurities can significantly accelerate the rate of oxidation at the C-21 position, leading to the formation of Prednisone 21-aldehyde. The catalytic effect is often observed in aqueous solutions and formulations where trace metals may be present as contaminants. google.com The mechanism involves the metal ion facilitating the transfer of electrons, thereby promoting the oxidation of the hydroxyl group to an aldehyde. The inclusion of a sequestering agent can eliminate this metal-catalyzed degradation. google.com

| Metal Ion | Catalytic Effect on Corticosteroid Oxidation |

| Cupric ion (Cu²⁺) | Strong catalyst, significantly increases degradation rate. google.com |

| Ferric ion (Fe³⁺) | Negligible catalytic effect. google.com |

| Nickel ion (Ni²⁺) | Negligible catalytic effect. google.com |

Direct Oxidation at the C-21 Position of Corticosteroids

Base-Catalyzed and Intramolecular Rearrangement Mechanisms

In addition to oxidation, base-catalyzed reactions and intramolecular rearrangements play a crucial role in the degradation and transformation of Prednisone 21-aldehyde and related steroidal aldehydes.

The Cannizzaro reaction is a disproportionation reaction of non-enolizable aldehydes in the presence of a strong base. beilstein-journals.org In the context of steroidal aldehydes like Prednisone 21-aldehyde, which are α-keto aldehydes, an intramolecular version of this reaction can occur. organic-chemistry.orgresearchgate.net This process involves the simultaneous oxidation of one aldehyde group to a carboxylic acid and the reduction of another group (in this case, the ketone at C-20) to a hydroxyl group. beilstein-journals.orgtuni.firesearcher.life This leads to the formation of a 17-deoxy-20-hydroxy-21-carboxylic acid derivative. researchgate.net Copper catalysis has also been shown to facilitate a tandem oxidation-intramolecular Cannizzaro reaction in α-hydroxyketones, leading to α-hydroxyesters. tuni.firesearcher.life

Prednisone 21-aldehyde can be formed through the dehydration of a geminal diol intermediate. researchgate.netjst.go.jp In aqueous solutions, the aldehyde group can exist in equilibrium with its hydrated form, a geminal diol (21,21-dihydroxy). The formation of a mono-hydroxylated product at the C-21 position, a 21-geminal diol, has been observed, which then dehydrates to form the 21-aldehyde. researchgate.net This dehydration step is a critical part of the reaction pathway. jst.go.jp Cytochrome P450 enzymes can catalyze successive hydroxylation reactions to produce a geminal diol, which subsequently dehydrates to form a carbonyl group. jst.go.jp

Formation via Dehydration of Geminal Diol Intermediates

Photochemical Degradation Pathways Leading to Aldehyde Formation

The formation of Prednisone 21-Aldehyde, also known as 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al, is a notable degradation pathway for prednisone and related corticosteroids, particularly under the influence of light. scbt.comnih.govnih.gov Research into the photochemical degradation of various glucocorticoids, including prednisone, has identified the oxidative cleavage of the side chain at position 17 as a primary reaction pathway. nih.gov

Studies have shown that when corticosteroids with a dihydroxyacetone side chain are exposed to environmental conditions like solar light, they can undergo degradation. nih.gov For prednisone, one of the key photochemical reactions involves the hydroxyl acetone (B3395972) moiety in position 17. nih.gov This process leads to the formation of the corresponding 21-aldehyde derivative. nih.govresearchgate.net This oxidative degradation is a significant factor in the stability of corticosteroid formulations. researchgate.net

A detailed study on the photodegradation of several glucocorticoids in water found that the oxidative cleavage of the side chain was a major transformation path for all tested compounds, including prednisone. nih.gov The research was conducted by irradiating dilute solutions (50 µg L⁻¹) in both tap and river water to simulate natural environmental conditions. nih.gov To facilitate the characterization of the resulting photoproducts, higher concentration solutions (10 mg L⁻¹) were also used. nih.gov The formation of aldehyde derivatives is not unique to prednisone; similar transformations are observed in other corticosteroids such as hydrocortisone (B1673445), which degrades to hydrocortisone-21-aldehyde under certain conditions. mdpi.com

The table below summarizes findings related to the photochemical degradation of corticosteroids leading to aldehyde formation.

| Corticosteroid | Condition | Key Degradation Pathway | Resulting Aldehyde | Reference |

| Prednisone | Solar Light Irradiation in Water | Oxidative cleavage of the side chain at C17 | Prednisone 21-Aldehyde | nih.gov |

| Prednisolone | UVB Solar Irradiation | Photo-oxidation | Not specified, but enol-aldehydes are known intermediates | researchgate.netresearchgate.net |

| Hydrocortisone | Storage (120 days) | Degradation | Hydrocortisone-21-aldehyde | mdpi.com |

| Triamcinolone Acetonide | In Ointment Formulation (Oxidation) | Oxidation of C17 side chain, catalyzed by trace metals | 21-aldehyde derivative | researchgate.net |

Prednisone 21-Aldehyde as a Reference Standard in Degradation Product Profiling

Prednisone 21-Aldehyde serves a critical role as a reference standard in the quality control and stability testing of prednisone-containing pharmaceutical products. synthinkchemicals.com As a known degradation product, its availability as a certified reference material allows for the accurate identification and quantification of impurities that may develop in the drug substance or final drug product over time. synthinkchemicals.com

Regulatory bodies and pharmacopoeias recognize Prednisone 21-Aldehyde as a specified impurity (e.g., Prednisone Impurity C in the European Pharmacopoeia). nih.gov Its presence in prednisone formulations is carefully monitored. For instance, the Australian Therapeutic Goods Administration (TGA) has evaluated the control of Prednisone 21-Aldehyde (P21A) in prednisone products, noting that it is a degradant that requires strict limits in drug specifications. Stability studies have shown that the levels of this aldehyde can fluctuate, making a reliable analytical standard essential for consistent testing.

Analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are developed and validated using this reference standard to ensure they are "stability-indicating." synthinkchemicals.comresearchgate.net This means the method can separate the active pharmaceutical ingredient (API) from its degradation products, including Prednisone 21-Aldehyde, ensuring that the reported potency of the drug is accurate and that impurities are controlled within safe limits. synthinkchemicals.comresearchgate.net Companies that supply chemical standards offer Prednisone 21-Aldehyde for this purpose, facilitating its use in quality, stability, and toxicity studies of prednisone products. synthinkchemicals.comlgcstandards.com

The following table details the use and availability of Prednisone 21-Aldehyde as a reference standard.

| Application | Analytical Context | Purpose | Availability | Reference |

| Impurity Profiling | HPLC Method Development/Validation | Quality, stability, and toxicity studies of Prednisone products. | Commercially available as a reference standard. | synthinkchemicals.com |

| Quality Control | Pharmaceutical Secondary Standard | Identification and quantification of "Prednisone Impurity C". | Certified Reference Material. | |

| Stability Testing | Regulatory Submission and Monitoring | Setting and meeting specifications for degradation products in final drug products. | Controlled as a specified impurity (P21A). | |

| Forced Degradation Studies | Stability-Indicating Method Development | To demonstrate the analytical method's ability to separate the drug from its degradants. | Used as a known degradative derivative. | scbt.comresearchgate.net |

Nomenclature and Chemical Context in Academic Literature

In scientific literature, Prednisone (B1679067) 21-aldehyde is referred to by several names, reflecting its chemical structure and its relationship to prednisone.

Its systematic IUPAC name is 2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde. nih.gov However, for convenience, it is more commonly known by its trivial name, Prednisone 21-aldehyde.

Other synonyms found in chemical databases and publications include:

17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al nih.govumich.edu

Prednisone impurity C [EP] nih.gov

Pregna-1,4-dien-21-al, 17-hydroxy-3,11,20-trioxo- nih.gov

The compound is identified by the CAS Number 70522-55-3. nih.gov In the context of pharmaceutical quality control, it is often designated as "Prednisone EP Impurity C," highlighting its status as a recognized impurity in the European Pharmacopoeia. nih.gov

The table below summarizes the key identifiers for Prednisone 21-aldehyde.

| Identifier Type | Value |

| IUPAC Name | 2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

| Common Name | Prednisone 21-aldehyde |

| Synonyms | 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al, Prednisone impurity C [EP] |

| CAS Number | 70522-55-3 |

| Molecular Formula | C21H24O5 |

| Molecular Weight | 356.41 g/mol |

This standardized nomenclature is crucial for clear communication and accurate identification of the compound in research, regulatory submissions, and chemical commerce.

Metabolic and Biotransformational Research Involving Prednisone 21 Aldehyde

Enzymatic Formation of Prednisone (B1679067) 21-Aldehyde and Related Steroidal Aldehydes

The generation of steroidal aldehydes is a critical step in the metabolic pathways of both endogenous and synthetic corticosteroids. These reactive intermediates are formed through the action of several key enzyme families.

Endogenous aldehydes are naturally produced as intermediates in the metabolism of various substances, including steroids, amino acids, lipids, and vitamins. researchgate.netmdpi.comoup.comoup.com These highly reactive molecules are involved in a wide array of physiological and pharmacological processes. nih.gov In steroid metabolism, the conversion of a 21-hydroxyl group to a 21-aldehyde is a recognized metabolic step. For instance, in the metabolism of corticosterone (B1669441), a proposed pathway involves the formation of a 21-gem-diol by cytochrome P450 enzymes, which can then be converted to a putative 21-aldehyde intermediate through dehydration. researchgate.net This highlights the role of steroidal aldehydes as transient, yet crucial, components in the biotransformation pathways of corticosteroids. researchgate.net While Prednisone is a synthetic compound, the metabolic pathways that process endogenous corticosteroids can also act on it, suggesting a role for Prednisone 21-aldehyde as a metabolic intermediate.

Cytochrome P450 (P450) enzymes are a vast superfamily of heme-containing monooxygenases that are central to steroid metabolism and the biotransformation of a wide range of compounds. mdpi.comuq.edu.au They catalyze a variety of oxidative reactions, including hydroxylation, heteroatom oxidation, and carbon-carbon bond cleavage. uq.edu.au In humans, a significant portion of the 57 P450 enzymes are primarily involved in steroid metabolism. mdpi.com

Several P450 enzymes are capable of catalyzing multi-step oxidations that can convert an alcohol group to an aldehyde. nih.govjst.go.jp For example, P450 11B2 is responsible for the three-step oxidation of 11-deoxycorticosterone to aldosterone, which involves the oxidation of a C-18 alcohol to an aldehyde. mdpi.com Similarly, CYP51, an enzyme essential for sterol production, mediates multi-oxidation steps that include the formation of a C14-aldehyde derivative. jst.go.jp The general mechanism often involves the formation of a high-valent iron-oxo species that abstracts a hydrogen atom from the substrate, leading to the formation of an unstable hemiacetal which then breaks down to an aldehyde. jst.go.jp The CYP3A subfamily, which is highly expressed in the liver and intestine, is known for its broad substrate versatility and plays a significant role in the metabolism of over 50% of marketed drugs, including the potential for C-C bond cleavage reactions that can yield aldehyde metabolites. nih.gov

| Enzyme Family | Specific Enzyme(s) | Role in Aldehyde Generation from Steroids | Reference(s) |

|---|---|---|---|

| Cytochrome P450 | P450 11B2 | Catalyzes the three-step oxidation of 11-deoxycorticosterone to aldosterone, involving the oxidation of a C-18 alcohol to an aldehyde. | mdpi.com |

| Cytochrome P450 | CYP51 | Mediates multi-oxidation steps in sterol biosynthesis, including the formation of a C14-aldehyde derivative. | jst.go.jp |

| Cytochrome P450 | CYP3A Subfamily | Plays a crucial role in drug and steroid metabolism; capable of mediating C-C bond cleavages that can result in aldehyde formation. | nih.gov |

Hydroxysteroid dehydrogenases (HSDs) are another key class of enzymes in steroid metabolism, catalyzing the reversible conversion between hydroxyl and keto groups on the steroid nucleus. nih.govoup.com The 21-hydroxysteroid dehydrogenases (21-HSDs) are specifically involved in the metabolism at the C-21 position of corticosteroids. ontosight.ai These enzymes can catalyze the dehydrogenation of a 21-hydroxyl group (21-ol) to a 21-aldehyde (21-al). nih.gov For example, AKR1C18, a murine 20α-HSD, has been reported to also exhibit activity on the 21-hydroxyl group of corticosterone, participating in its oxidation. nih.gov The direction of the reaction (oxidation or reduction) in vivo is often dictated by the cellular balance of NAD(P)+/NAD(P)H cofactors. nih.gov

Bacterial P450 enzymes are known for their catalytic versatility and are attractive as biocatalysts for organic synthesis due to their solubility and high expression levels. jmb.or.kr Some bacterial P450s can catalyze the cleavage of carbon-carbon bonds in steroid molecules, a reaction less common in mammalian drug-metabolizing P450s but seen in steroidogenic P450s like CYP11A1 and CYP19A1. nih.govnih.gov

A notable example is CYP154C8 from Streptomyces sp. W2061, which is the first reported bacterial P450 to catalyze C-C bond cleavage in steroids. nih.govresearchgate.net When reacting with prednisone, CYP154C8 produces two main products: the major product is 21-hydroxyprednisone, and another product is 1-dehydroadrenosterone, which results from the cleavage of the C17-C20 bond. researchgate.netnih.gov This C-C bond cleavage effectively yields an aldehyde-like product or a precursor that leads to one. Such reactions highlight the diverse catalytic capabilities of microbial P450s in steroid modification. jmb.or.krnih.gov

| Bacterial Enzyme | Substrate | Key Reaction | Product(s) | Reference(s) |

|---|---|---|---|---|

| CYP154C8 | Prednisone | C17-C20 Carbon-Carbon Bond Cleavage | 1-dehydroadrenosterone | researchgate.netnih.gov |

| CYP154C8 | Prednisone | C21 Hydroxylation | 21-hydroxyprednisone | researchgate.netnih.gov |

| VidF/VidP/VidH | 3-dihydrovirone | Pregnane (B1235032) side-chain cleavage | Androstene derivative (91) | rsc.org |

Role of Aldehyde Dehydrogenase (ALDH) and 21-Hydroxysteroid Dehydrogenase (HSD) in Steroid Biotransformations

Further Enzymatic Conversion of Prednisone 21-Aldehyde in Biological Systems

Once formed, steroidal aldehydes like Prednisone 21-aldehyde are typically not the final metabolic products. They undergo further enzymatic conversion, primarily through oxidation.

The oxidation of steroidal 21-aldehydes to their corresponding carboxylic acids, known as steroid 21-oic acids, is a significant metabolic pathway. nih.gov This conversion is primarily catalyzed by aldehyde dehydrogenases (ALDHs). nih.govasm.org In humans, ALDHs are responsible for the irreversible oxidation of a broad range of endogenous and exogenous aldehydes. mdpi.comoup.com

Studies have shown that human liver enzymes can oxidize corticosteroids to acidic metabolites. nih.gov For instance, 11-deoxycorticosterone is oxidized to 3,20-dioxopregn-4-en-21-oic acid. nih.gov Homogeneous human liver aldehyde dehydrogenases have been shown to oxidize the 17-aldol (20β-hydroxy-21-aldehyde) intermediate of corticosteroid metabolism to hydroxy acids. dntb.gov.ua In addition to ALDHs, cytochrome P450 enzymes can also participate in the multistep oxidation of a 21-hydroxyl group, taking it from an alcohol to an aldehyde and finally to a carboxylic acid. nih.gov This metabolic step from aldehyde to carboxylic acid is generally considered a detoxification process, converting a highly reactive aldehyde into a more stable and excretable acid. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| Prednisone 21-Aldehyde | Synthetic Steroidal Aldehyde |

| Prednisone | Synthetic Glucocorticoid |

| Prednisolone (B192156) | Synthetic Glucocorticoid |

| Corticosterone | Endogenous Glucocorticoid |

| Aldosterone | Endogenous Mineralocorticoid |

| 11-deoxycorticosterone | Steroid Precursor |

| 21-hydroxyprednisone | Steroid Metabolite |

| 1-dehydroadrenosterone | Steroid Metabolite |

| 3,20-dioxopregn-4-en-21-oic acid | Steroid 21-oic Acid |

| 20β-hydroxy-21-aldehyde | Steroid Intermediate |

| Cortisone | Glucocorticoid |

| Hydrocortisone (B1673445) | Glucocorticoid |

| Androstenedione | Androgen |

| Testosterone | Androgen |

| 3-dihydrovirone | Furanosteroid Precursor |

Formation of 20-hydroxy-21-carboxylic Acid Derivatives

The biotransformation of corticosteroids can lead to the formation of acidic metabolites, a pathway in which aldehyde intermediates play a crucial role. While research specifically detailing the conversion of Prednisone 21-aldehyde to 20-hydroxy-21-carboxylic acid derivatives is specific, extensive studies on analogous corticosteroids, such as corticosterone, provide a well-established metabolic model for this process. researchgate.netnih.gov This pathway involves a series of oxidative reactions primarily occurring in the liver. nih.govacs.org

The proposed metabolic sequence suggests that the corticosteroid side chain undergoes multiple consecutive oxidation steps. nih.gov The initial precursor, the 21-hydroxy corticosteroid (21-ol), is first oxidized to form a 21-aldehyde intermediate, such as Prednisone 21-aldehyde. researchgate.netnih.gov This aldehyde is then a substrate for further oxidation to a 20-oxo-21-oic acid. nih.gov A subsequent reduction of the C20-ketone group can then lead to the final 20-hydroxy-21-oic acid metabolite. nih.gov

Several enzyme families are implicated in this multi-step oxidation. Hepatic cytochromes P450 (CYPs), aldehyde dehydrogenases (ALDH), and 21-hydroxysteroid dehydrogenases (21-HSD) have been identified as key players in the conversion of corticosterone to its carboxylic acid derivatives. nih.gov It is proposed that CYPs can catalyze the conversion of the initial alcohol to an aldehyde and subsequently to a carboxylic acid. nih.gov Alternatively, 21-HSD may convert the 21-ol to the 21-aldehyde, which is then oxidized by ALDH and/or CYPs to the corresponding 21-oic acid. nih.gov

Research on related steroidal aldehydes has also highlighted the stereospecificity of this metabolic conversion. Studies involving the cis- and trans-isomers of 17(20)-ene-20-hydroxy-21-aldehydes, which can be formed from prednisone, showed that only the cis isomer was significantly metabolized to a 17-deoxy-21-oic acid. researchgate.net The trans isomer did not undergo this conversion to acidic metabolites, indicating that the stereochemistry of the enol aldehyde intermediate is critical for the subsequent enzymatic action that forms the hydroxy acid. researchgate.net

The table below summarizes the key enzymes and their proposed roles in the formation of steroidal carboxylic acids from corticosteroid precursors.

| Enzyme Family | Proposed Function in the Pathway | Reference |

| Cytochrome P450 (CYPs) | Catalyze multi-step oxidation of the 21-hydroxyl group to a 21-aldehyde and further to a carboxylic acid. | nih.gov |

| Aldehyde Dehydrogenase (ALDH) | Mediates the dehydrogenation and oxidation of the 21-aldehyde intermediate to a 20-oxo-21-oic acid. | nih.govacs.org |

| 21-Hydroxysteroid Dehydrogenase (21-HSD) | Can catalyze the dehydrogenation of the 21-ol group to form the 21-aldehyde intermediate. | nih.gov |

| 20β-Hydroxysteroid Dehydrogenase | Reduces the C-20 ketone of corticosteroid-21-aldehydes. | nih.gov |

Analytical Methodologies and Spectroscopic Characterization of Prednisone 21 Aldehyde

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to isolating and quantifying Prednisone (B1679067) 21-Aldehyde from prednisone and other related substances.

Thin-Layer Chromatography (TLC) serves as a versatile and cost-effective method for the qualitative analysis and screening of steroids and their impurities. bioline.org.br For corticosteroid analysis, silica (B1680970) gel plates are commonly used as the stationary phase. nih.govresearchgate.net The separation is achieved by employing various mobile phase systems, which are selected based on the polarity of the compounds to be separated. bioline.org.br

A comparative study of different solvent systems found that mixtures like chloroform-methanol (92:8) and chloroform-acetone (90:10) are effective for separating various glucocorticosteroids. bioline.org.br The separated spots on the TLC plate can be visualized under UV light at 254 nm or by spraying with specific reagents, such as a mixture of 2,4-dihydroxybenzaldehyde, sulfuric acid, and acetic acid. bioline.org.brasean.org The retention factor (Rf) value is calculated for each spot and compared with that of a reference standard for identification. asean.org While primarily qualitative, modern instrumental TLC (HPTLC) can provide accurate quantitative results. bioline.org.br

Table 1: Example TLC Systems for Corticosteroid Separation

| Stationary Phase | Mobile Phase (v/v) | Application |

|---|---|---|

| Silica Gel | Dichloromethane / Methanol (B129727) / Water (95:5:0.2) | Identification of various corticosteroids including prednisone. asean.org |

| Silica Gel | Chloroform / Methanol (92:8) | General separation of glucocorticosteroids. bioline.org.br |

| Silica Gel | Chloroform / Acetone (B3395972) (90:10) | General separation of glucocorticosteroids. bioline.org.br |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods for the precise separation and quantification of prednisone and its impurities, including Prednisone 21-Aldehyde. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common approach, typically utilizing C18 columns. nih.gov

A significant analytical challenge is the separation of structurally similar steroids, such as prednisolone (B192156) and its impurity hydrocortisone (B1673445), which differ only by a single double bond. nih.gov The development of stability-indicating methods is crucial for resolving the active ingredient from all potential degradation products. researchgate.net An optimized and validated RP-HPLC method for prednisolone and its related substances employed a Phenomenex Gemini C18 column (150 mm × 4.6 mm, 3 μm) with a gradient mobile phase system and UV detection at 254 nm. nih.gov The use of tetrahydrofuran (B95107) (THF) in the mobile phase, often in combination with water, methanol, or acetonitrile, can be critical for achieving the necessary resolution between closely related steroid compounds. nih.govlcms.cz

UPLC, with its use of smaller particle size columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and much faster analysis times, often reducing run times from over 20 minutes to under 4 minutes. lcms.czlcms.czhitachi-hightech.com

Table 2: HPLC/UPLC Method Parameters for Prednisone Impurity Profiling

| Parameter | Condition | Source |

|---|---|---|

| Column | Phenomenex Gemini C18 (150 mm × 4.6 mm, 3 μm) | nih.gov |

| Mobile Phase | Gradient system using Acetonitrile, Tetrahydrofuran, and Water | nih.gov |

| Detection | UV at 254 nm | nih.gov |

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and trace-level quantification of steroid impurities. upf.edu The technique provides molecular weight information and fragmentation patterns that are unique to a specific chemical structure.

For analyzing prednisone impurities, LC-MS/MS operated in the multiple reaction monitoring (MRM) mode offers exceptional sensitivity and selectivity. This approach can detect co-eluting impurities at concentrations below 0.01% of the main component. The assay for prednisone has demonstrated linearity over a range of 0.0005 to 0.500 ppm with high precision. Both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) can be used as interfaces. The use of stable isotope-labeled internal standards, such as deuterium-labeled prednisone analogs, is recommended to ensure the highest accuracy in quantification. veeprho.com

Gas chromatography-mass spectrometry (GC-MS) has also been used to characterize metabolites of prednisone after derivatization (e.g., as methoxime-trimethylsilyl derivatives), identifying products of reduction and hydroxylation. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Profiling

Spectroscopic Techniques for Structural Elucidation and Characterization

Spectroscopic methods are indispensable for confirming the chemical structure and stereochemistry of Prednisone 21-Aldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the complete structural and stereochemical elucidation of steroids. nih.gov A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HETCOR, NOESY) allows for the unequivocal assignment of all proton and carbon resonances. nih.gov

The structure of Prednisone 21-Aldehyde can be confirmed by comparing its NMR spectra to that of the parent compound, prednisone. Key differences would be apparent in the signals corresponding to the C17 side chain. The signal for the C21 protons of prednisone would be absent, and a new characteristic signal for the aldehyde proton (C21-H) would appear in the downfield region of the ¹H NMR spectrum. In the ¹³C NMR spectrum, a resonance corresponding to the aldehyde carbonyl carbon (C21) would be observed. High-field NMR provides detailed information on the conformation of the steroid rings and the stereochemistry of substituents. rsc.org Solid-state NMR can also be used to study the distinct crystalline forms of steroids. tandfonline.comresearchgate.net

UV-Visible (UV-Vis) spectrophotometry is routinely used for the detection and quantification of corticosteroids, which typically exhibit a maximum absorbance (λmax) around 240-254 nm due to the α,β-unsaturated ketone chromophore in the A-ring. nih.govsielc.com This property is exploited for detection in HPLC analysis. sielc.com

Colorimetric reactions are also employed for the quantification of corticosteroids. The blue tetrazolium reaction is a classic example. nih.gov This assay is based on the ability of the α-ketol side chain (a primary α-hydroxy ketone at C20-C21) of corticosteroids to reduce tetrazolium salts to a colored formazan (B1609692), which can be measured spectrophotometrically. nih.govrsc.org The mechanism involves the oxidation of the corticosteroid side-chain to a 20-keto-21-aldehyde. rsc.org Therefore, Prednisone 21-Aldehyde represents the intermediate in this reaction pathway for prednisone. Its own reactivity in this assay would differ from that of prednisone, as it already possesses the aldehyde group and lacks the C21-hydroxyl group necessary for the initial reduction step.

Other colorimetric methods involve the oxidation of the corticosteroid by iron (III) and subsequent complexation of the resulting iron (II) with potassium hexacyanoferrate (III), forming a bluish-green complex with a maximum absorbance around 780 nm. sid.irjddtonline.inforesearchgate.net The reactivity in these assays is also dependent on the structure of the C17 side chain.

Table 3: Compound Names Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Prednisone 21-Aldehyde | Prednisone Impurity C, 17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-al |

| Prednisone | 17,21-dihydroxypregna-1,4-diene-3,11,20-trione |

| Prednisolone | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione |

| Cortisone | 17,21-dihydroxypregn-4-ene-3,11,20-trione |

| Hydrocortisone | Prednisolone impurity A, 11β,17,21-trihydroxypregn-4-ene-3,20-dione |

| Tetrahydrofuran | THF |

| Acetonitrile | - |

| Methanol | - |

| Chloroform | - |

| Dichloromethane | - |

Optical Rotatory Dispersion and Circular Dichroism Applications

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules like steroids. wiley.com These methods measure the differential interaction of a molecule with left and right circularly polarized light, providing information on the absolute configuration and conformational features of the molecule. thieme-connect.de For steroidal compounds, the carbonyl group (C=O) and conjugated double bonds are key chromophores that give rise to characteristic ORD curves and CD Cotton effects. researchgate.netthieme-connect.de

The ORD spectrum plots the optical rotation as a function of wavelength, and a rapid change in rotation near a chromophore's absorption band is known as a Cotton effect. CD spectroscopy measures the difference in absorbance of left and right circularly polarized light (Δε) against wavelength, resulting in distinct positive or negative peaks, also termed Cotton effects. The sign and magnitude of these effects are highly sensitive to the stereochemical environment surrounding the chromophore. thieme-connect.de

In the context of Prednisone 21-aldehyde, the α,β-unsaturated ketone in the A-ring and the α-keto aldehyde side chain at C-17 are the primary chromophores. The n→π* and π→π* electronic transitions of these groups are expected to produce distinct signals in ORD and CD spectra. While specific experimental data for Prednisone 21-aldehyde is not extensively published, the principles of steroid analysis using these techniques provide a clear framework for its characterization.

For instance, the Octant Rule for ketones can be applied to predict the sign of the Cotton effect associated with the C-11 and C-20 carbonyl groups based on the spatial arrangement of substituents in the surrounding octants. researchgate.net The helicity rules for conjugated enones are applicable to the A-ring dienone system. Any alteration in the stereochemistry or conformation of the steroid nucleus or the side chain would lead to predictable changes in the ORD and CD spectra, making these techniques invaluable for structural elucidation.

A theoretical application would involve comparing the experimental CD spectrum of an isolated sample of Prednisone 21-aldehyde with the spectrum of the parent compound, prednisone. The disappearance of the 21-hydroxyl group and the introduction of an aldehyde at this position would alter the chiroptical properties of the C-20 ketone, leading to shifts in the corresponding Cotton effect. This comparative analysis aids in confirming the identity and stereochemical integrity of the impurity.

Table 1: Predicted Chiroptical Properties of Prednisone 21-Aldehyde Chromophores

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) | Predicted Cotton Effect Sign |

| Δ¹,⁴-3-keto-enone | π → π | ~240-250 | Positive |

| C-11 ketone | n → π | ~290-310 | Positive |

| C-20 keto-aldehyde | n → π* | ~300-330 | Dependent on side-chain conformation |

Note: This table is based on theoretical principles and data for analogous steroidal ketones and aldehydes. Specific experimental values for Prednisone 21-aldehyde are required for definitive characterization.

Application in Analytical Method Development and Validation for Steroid Research

Prednisone 21-aldehyde is recognized as Prednisone Impurity C in pharmacopeial standards, making its detection and quantification a critical aspect of quality control for the active pharmaceutical ingredient (API) and its formulations. nih.gov The development and validation of analytical methods, primarily High-Performance Liquid Chromatography (HPLC), are essential for ensuring the purity and safety of prednisone products. mdpi.com

The presence of impurities like Prednisone 21-aldehyde can impact the efficacy and safety profile of a drug. Therefore, regulatory bodies require robust analytical procedures to monitor their levels. Method development for steroid analysis often involves reversed-phase HPLC (RP-HPLC) coupled with ultraviolet (UV) detection. thieme-connect.demdpi.com These methods are optimized to achieve adequate separation of the main compound from its structurally similar impurities.

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable for its intended purpose. This involves demonstrating specificity, linearity, accuracy, precision, and robustness. Prednisone 21-aldehyde serves as a key analyte in these validation studies. For example, in forced degradation studies, prednisone is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products, including the 21-aldehyde derivative. The analytical method must be able to selectively separate and quantify this impurity from prednisone and other degradation products, thus demonstrating its stability-indicating capability. mdpi.com

While HPLC-UV is the standard for routine analysis, hyphenated techniques like HPLC-CD can provide enhanced selectivity and specificity. nih.gov CD detection can be particularly useful for distinguishing between stereoisomers or for peak identification in complex chromatograms where UV spectra may be similar. nih.gov The development of such advanced methods for the analysis of prednisone and its impurities contributes significantly to the broader field of steroid research by providing more powerful tools for quality assessment and metabolic studies.

Mechanistic Insights into Biochemical and Chemical Reactivity of Prednisone 21 Aldehyde

Reactivity of the Aldehyde Moiety in Molecular Interactions (e.g., Schiff Base Formation with Amino Groups)

The aldehyde group at the C21 position of prednisone (B1679067) 21-aldehyde is an electrophilic center, making it susceptible to nucleophilic attack from amino groups present in biological macromolecules such as proteins. This reactivity is central to its ability to form covalent adducts. A primary mechanism for this interaction is the formation of a Schiff base (or imine).

The reaction proceeds via the nucleophilic addition of a primary amine, typically from the side chain of an amino acid residue like lysine (B10760008) or arginine, to the carbonyl carbon of the aldehyde. oatext.com This forms an unstable intermediate known as a carbinolamine, which then undergoes dehydration (loss of a water molecule) to form a stable C=N double bond, characteristic of a Schiff base. oatext.com

This covalent modification of proteins can have significant biological consequences. The formation of these adducts can alter the protein's structure and function. It has been proposed that such steroid-glyoxals, by forming irreversible bonds with guanidinic groups of arginine residues, can create stable haptens. oatext.com A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein. This haptenization process may be responsible for presenting the steroid's carbon ring structure to the immune system. oatext.com The formation of such adducts with amino acids is also a recognized pathway for the degradation and purification of steroids, where reagents are used to react specifically with the 21-aldehyde impurity. google.com

Table 1: Schiff Base Formation by Prednisone 21-Aldehyde

| Reactant 1 | Reactant 2 (Functional Group) | Intermediate | Final Product | Bond Type |

|---|---|---|---|---|

| Prednisone 21-Aldehyde (Aldehyde) | Primary Amine (e.g., from Lysine, Arginine) | Carbinolamine | Schiff Base (Imine) | Covalent (C=N) |

Mechanistic Studies of Bioactivity in Experimental Models (e.g., Antiviral Activity in Non-Mammalian Systems)

Research has identified that prednisone 21-aldehyde possesses biological activity, notably antiviral properties. caymanchem.comglpbio.com Specific studies have demonstrated its efficacy against the influenza A-PR8 virus within a non-mammalian experimental model. caymanchem.com

The chosen experimental system for this investigation was embryonated chicken eggs, a common model for virology research, particularly for the propagation and study of influenza viruses. caymanchem.combiotech-asia.org In this model, prednisone 21-aldehyde was shown to have distinct antiviral activity against the influenza A virus. caymanchem.comglpbio.com While the precise molecular mechanism of this antiviral action is not fully elucidated in the available literature, it is hypothesized that the reactivity of the aldehyde group could play a role. Potential mechanisms could involve the inhibition of viral replication or interference with viral entry into host cells, possibly through interactions with viral or host cell proteins. nih.govnih.gov

Table 2: Observed Antiviral Activity of Prednisone 21-Aldehyde

| Compound | Observed Bioactivity | Virus Strain | Experimental Model |

|---|---|---|---|

| Prednisone 21-Aldehyde | Antiviral | Influenza A-PR8 | Embryonated Chicken Eggs |

Chemical Reactivity in Steroid Assay Development (e.g., Tetrazolium Reactions)

The chemical reactivity of the corticosteroid side chain is fundamental to its quantification in pharmaceutical assays, most notably the blue tetrazolium reaction. Prednisone 21-aldehyde is a key intermediate in the mechanism of this widely used colorimetric method. rsc.orgnih.gov

The tetrazolium assay is used for the quantitative analysis of α-ketol corticosteroids. nih.gov The reaction mechanism involves two main steps:

Oxidation: The α-ketol side chain (a hydroxyl group at C21 and a ketone at C20) of the parent steroid (e.g., prednisone) is first oxidized. This oxidation specifically targets the C21 hydroxyl group, converting it to an aldehyde. The resulting structure is the 20-keto-21-aldehyde. rsc.org

Reduction and Color Formation: The newly formed aldehyde, along with the existing C20 ketone, creates a highly reducing glyoxal (B1671930) structure. This intermediate then reduces the tetrazolium salt (e.g., triphenyltetrazolium (B181601) or blue tetrazolium) to a formazan (B1609692). brainkart.com This formazan is a intensely colored compound, and its absorbance can be measured spectrophotometrically (typically around 525 nm) to determine the concentration of the original steroid. brainkart.compharmaguideline.com

The reaction is typically carried out under alkaline conditions, often using tetramethylammonium (B1211777) hydroxide, which facilitates the enolization and subsequent oxidation of the steroid side chain. nih.govbrainkart.com The formation of prednisone 21-aldehyde as a primary product of corticosteroid degradation means that its presence in a sample can lead to a positive response in the tetrazolium assay, a factor that must be considered for the stability and purity assessment of steroid formulations. researchgate.net

Table 3: Role of Prednisone 21-Aldehyde in Tetrazolium Reaction

| Reaction Stage | Reactants | Key Intermediate | Product | Analytical Measurement |

|---|---|---|---|---|

| Oxidation of Parent Steroid | Corticosteroid α-ketol, Oxidizing agent (within reagent) | Prednisone 21-Aldehyde (Steroid-glyoxal) | - | - |

| Color Development | Prednisone 21-Aldehyde, Tetrazolium Salt | - | Formazan (colored) | Spectrophotometry (~525 nm) |

Computational and Theoretical Studies of Prednisone 21 Aldehyde

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for understanding the three-dimensional structure and dynamic behavior of steroids, which in turn dictate their interaction with biological receptors.

The foundational structure of Prednisone (B1679067) 21-aldehyde is the tetracyclic steroid skeleton, which consists of three fused six-membered rings (A, B, and C) and one five-membered ring (D). libretexts.org This core is generally rigid. nih.gov The fusion of ring C to ring B in a trans configuration prevents ring B from undergoing significant conformational changes, locking the steroid molecule into a relatively defined all-chair conformation. libretexts.org

Computational studies on a range of corticosteroids have revealed that conformational mobility, or lack thereof, in specific rings correlates with biological specificity. nih.gov Molecular simulations indicate that rigidity in the A ring is important for glucocorticoid action, whereas conformational dynamics in the C ring are more critical for mineralocorticoids. nih.gov For prednisone and its active metabolite prednisolone (B192156), molecular dynamics simulations have shown distinct conformational preferences and mobility, particularly concerning the orientation of substituents on the C ring. nih.gov

For Prednisone 21-Aldehyde, the primary structural difference from its parent compound, prednisone, is the oxidation of the C21-hydroxyl group to an aldehyde. nih.govnih.gov This modification from a hydroxyacetyl side chain (-COCH₂OH) to a glyoxal (B1671930) group (-COCHO) is expected to significantly alter the local electronic and steric environment. The aldehyde group introduces a different dipole moment and changes the hydrogen bonding capacity at the C21 position. While specific conformational analyses or molecular dynamics simulations for Prednisone 21-Aldehyde are not widely published, it can be hypothesized that the rotational freedom and preferred orientation of the C17 side chain would differ from that of prednisone.

In silico methods have proven valuable in analyzing and predicting the stability of steroid formulations and their impurities. For instance, studies on hydrocortisone (B1673445) have utilized multiple regression analysis and dynamic neural networks to model the formation of degradation products, including aldehyde impurities, under various stress conditions. scribd.com Such computational approaches could be applied to model the conformational stability and impurity profile of Prednisone 21-Aldehyde.

Table 1: Computed Properties of Prednisone 21-Aldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₄O₅ | nih.gov |

| Molecular Weight | 356.4 g/mol | nih.gov |

| Exact Mass | 356.16237386 Da | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Polar Surface Area | 88.5 Ų | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

Theoretical Investigations of Reaction Mechanisms and Transition States

Theoretical studies are critical for elucidating the pathways by which molecules like Prednisone 21-Aldehyde are formed. The primary mechanism for the formation of Prednisone 21-Aldehyde is understood to be the oxidation of the C21-hydroxyl group of prednisone. nih.gov This process can occur through chemical degradation or enzymatic action.

The degradation of the acyl side chain of steroids often proceeds through an aldehyde intermediate. d-nb.info In bacterial steroid metabolism, for example, the degradation of the cholate (B1235396) side chain has been shown to involve a C20-carbaldehyde intermediate, which is subsequently oxidized to a carboxylic acid. d-nb.info A similar pathway has been proposed for the formation of steroid-glyoxals, such as the C21-aldehyde of hydrocortisone, which can act as haptens by forming Schiff bases with amino acid residues like lysine (B10760008) or arginine, potentially triggering an immune response. oatext.com This suggests a plausible non-enzymatic degradation pathway for prednisone leading to its 21-aldehyde derivative.

Enzymatic transformations, particularly those mediated by cytochrome P450 (P450) monooxygenases, are central to steroid metabolism. nih.gov While the specific P450-catalyzed formation of Prednisone 21-Aldehyde from prednisone is not extensively detailed, studies on related steroid hydroxylases provide insight into the transition states of such oxidative reactions. Theoretical investigations into P450 mechanisms often involve calculating kinetic isotope effects (KIEs) to probe the nature of the transition state. nih.gov For instance, studies on the hydroxylation and lyase reactions of CYP17A1 have used deuterium-labeled substrates to understand the oxidative cleavage of carbon-carbon bonds, a process related to side-chain modifications. nih.gov These experimental and computational approaches could theoretically be applied to study the transition state of prednisone's C21-oxidation, determining whether the reaction proceeds via a concerted mechanism or a stepwise process involving radical or cationic intermediates. cdnsciencepub.com

Emerging Research Areas and Future Perspectives for Prednisone 21 Aldehyde Research

Exploration of Novel Biocatalytic Pathways for Aldehyde-Related Steroid Transformations

The quest for more efficient and selective methods for steroid synthesis has led researchers to explore the vast potential of biocatalysis. Enzymes offer a high degree of specificity, often enabling transformations at specific positions on the steroid nucleus that are challenging to achieve through traditional chemical synthesis. rsc.orgacademie-sciences.fr This is particularly relevant for the modification of steroid aldehydes.

Microbial transformations are a cornerstone of this research, with various microorganisms, including bacteria, fungi, and algae, demonstrating the ability to perform a wide range of steroid modifications. researchfloor.org These include hydroxylations, dehydrogenations, and the reduction of ketones and aldehydes to alcohols. researchfloor.orgresearchgate.net For instance, certain microbial enzymes can catalyze the reduction of a C-21 aldehyde group, a key feature of Prednisone (B1679067) 21-aldehyde, to its corresponding alcohol. This process is crucial for producing various corticosteroid analogs.

Recent advancements have focused on identifying and engineering novel enzymes with enhanced activity and stability. wiley.com For example, hydroxysteroid dehydrogenases (HSDHs) are a pivotal class of enzymes in both the metabolism and synthesis of steroid hormones, catalyzing the reduction of ketone groups. rsc.org Researchers are also investigating the use of self-sufficient cytochrome P450 monooxygenases for specific hydroxylations on the steroid scaffold. researchgate.net The goal is to develop robust biocatalytic systems, potentially using whole-cell biocatalysts, which can protect the enzymes and ensure continuous cofactor recycling, making the processes more economically viable for industrial applications. academie-sciences.frresearchgate.net

A significant area of exploration is the use of biocatalysis to create complex chiral motifs, which are often difficult to synthesize chemically. academie-sciences.fr By leveraging the stereo- and regioselectivity of enzymes, researchers aim to develop novel synthetic routes to valuable steroid intermediates and active pharmaceutical ingredients. rsc.org This includes the potential for creating new steroid derivatives from precursors like Prednisone 21-aldehyde through targeted enzymatic modifications.

Advances in Steroid Metabolomics and Degradomics Profiling Utilizing Aldehyde Markers

Steroid metabolomics, the comprehensive analysis of all steroids in a biological system, has become an indispensable tool for understanding steroid biosynthesis and metabolism. mdpi.com Mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are at the forefront of this field, allowing for the simultaneous quantification of a wide array of steroid hormones and their metabolites. nih.gov

Aldehyde-containing steroids, such as Prednisone 21-aldehyde, and other carbonyl-containing metabolites are of particular interest as they can serve as markers for specific metabolic pathways or disease states. mdpi.com For example, alterations in the levels of certain steroid aldehydes can indicate disruptions in steroidogenesis or the presence of metabolic disorders. nih.gov The analysis of these markers is often challenging due to their reactivity and typically low concentrations. To overcome this, chemical derivatization techniques are often employed to enhance their detection sensitivity and chromatographic performance. mdpi.com

"Degradomics," the study of proteases, their substrates, and the resulting cleavage products, is an emerging field that complements metabolomics. ethz.chacs.org In the context of steroid research, this could involve investigating how proteases might influence steroid metabolism by acting on the enzymes involved in steroid synthesis and degradation. While not directly focused on steroid aldehydes, the principles of degradomics can be applied to understand the broader regulatory networks that control steroid homeostasis. For instance, profiling the secretome and degradome of cancer cells has revealed the impact of certain proteases on signaling pathways that can be influenced by steroid hormones. researchgate.net

The integration of metabolomics and degradomics data provides a more holistic view of cellular processes. By identifying specific aldehyde markers and understanding their connection to proteolytic events, researchers can gain deeper insights into the pathophysiology of various diseases, including inflammatory conditions and cancer. acs.orgnih.govnih.gov This knowledge is crucial for the development of novel diagnostic tools and therapeutic strategies.

Further Elucidation of Uncharted Steroid Transformation Pathways and Their Intermediates

Despite significant progress, many aspects of steroid metabolism remain uncharted territory. The identification of novel transformation pathways and their intermediates is a key area of ongoing research. nih.govnsf.gov Computational tools and advanced analytical techniques are being employed to explore these unknown biochemical spaces. nih.gov

One area of focus is the biosynthesis of complex natural products, including steroids, which often involves intricate enzymatic cascades. wiley.com By studying the biosynthesis of these molecules, researchers can uncover novel enzymes and reactions that can be harnessed for synthetic purposes. For example, the elucidation of the biosynthetic pathway of a particular steroid can reveal previously unknown intermediates, including aldehyde-containing compounds, which could serve as new building blocks for drug discovery.

The study of carotenoid biosynthesis, for instance, has revealed a diverse array of enzymatic transformations that lead to the formation of over 700 known carotenoids from common intermediates. nih.gov This highlights the potential for pathway branching and the generation of structural diversity from a limited set of precursors. Similar principles apply to steroid biosynthesis, where a series of enzymatic modifications can lead to a wide range of biologically active molecules.

A significant challenge in this field is the structural elucidation of transient or low-abundance intermediates. nsf.gov Modern analytical methods, such as advanced mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are crucial for identifying and characterizing these fleeting molecules. The combination of these analytical techniques with synthetic chemistry allows for the confirmation of proposed pathway intermediates and the synthesis of novel steroid analogs for biological evaluation. nih.gov By continuing to explore these uncharted pathways, scientists hope to uncover new therapeutic agents and gain a more complete understanding of the complex world of steroid biochemistry. rsc.org

Q & A

Q. What experimental approaches are recommended for synthesizing and characterizing Prednisone 21-Aldehyde in academic research?

Prednisone 21-Aldehyde can be synthesized via enzymatic catalysis, which enables selective conversion of aldehyde groups into chiral intermediates for pharmaceutical applications . For characterization, researchers should combine HPLC (>95% purity validation), NMR (structural confirmation of the aldehyde moiety at C21), and mass spectrometry (molecular weight verification: 730.8 g/mol) . The experimental section of manuscripts must detail synthesis protocols, including enzyme selection (e.g., oxidoreductases) and reaction conditions (e.g., solvent systems, temperature) to ensure reproducibility .

Q. Which analytical methods are most effective for assessing the purity and stability of Prednisone 21-Aldehyde in laboratory settings?

Purity analysis requires reversed-phase HPLC with UV detection at 240 nm, while stability studies should employ accelerated degradation tests under varying pH, temperature, and oxidative conditions . For quantifying degradation products, LC-MS/MS is critical to identify intermediates like the 17-carboxylic acid derivative . Researchers must report method validation parameters (e.g., LOD, LOQ) and storage conditions (-20°C for solid form, -80°C for solvent solutions) to ensure data reliability .

Q. How can researchers design experiments to evaluate the biological activity of Prednisone 21-Aldehyde against viral targets?

In vitro antiviral assays using influenza A/PR8 strains should include dose-response curves (e.g., 1–100 µM) and cytotoxicity controls (e.g., MTT assays on mammalian cells) . For mechanism-of-action studies, molecular docking simulations targeting viral neuraminidase or host cell receptors can guide experimental design. Researchers should pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid solvent interference .

Q. What are the key safety protocols for handling Prednisone 21-Aldehyde in laboratory environments?

While the compound exhibits low acute toxicity (NFPA health hazard rating: 0), researchers must use nitrile gloves, safety goggles, and fume hoods during handling . Contaminated surfaces require decontamination with 70% ethanol. Waste disposal should follow institutional guidelines for non-hazardous organic solids .

Q. How should researchers address solubility challenges when formulating Prednisone 21-Aldehyde for biological assays?

Prednisone 21-Aldehyde has limited solubility in aqueous buffers; thus, stock solutions are typically prepared in DMSO or methanol. For in vivo studies, optimize formulations using surfactants (e.g., Tween-80) or cyclodextrins to enhance bioavailability. Dynamic light scattering (DLS) can assess nanoparticle-based delivery systems for improved solubility .

Advanced Research Questions

Q. What kinetic and mechanistic insights explain the degradation pathways of Prednisone 21-Aldehyde in pharmaceutical formulations?

Degradation follows first-order kinetics, with rate constants k₁ = 0.00576 ± 0.00048 day⁻¹ (21-aldehyde formation) and k₂ = 0.456 ± 0.144 day⁻¹ (17-carboxylic acid formation) . Metal-ion-catalyzed oxidation (e.g., Cu²⁺) drives the transformation, as shown by LC-MS isotope tracing with ¹⁸O₂. To suppress degradation, incorporate chelating agents (e.g., EDTA) and oxygen scavengers (e.g., sodium metabisulfite) in formulations .

Q. How can computational chemistry tools optimize the catalytic efficiency of enzymes used in Prednisone 21-Aldehyde synthesis?

Molecular dynamics simulations can model enzyme-substrate interactions (e.g., binding affinity of Candida antarctica lipase B with the aldehyde group). Density functional theory (DFT) calculations predict transition states for regioselective reactions. Validate in silico results with kinetic assays (e.g., Michaelis-Menten parameters) and mutagenesis studies targeting active-site residues .

Q. What experimental strategies resolve contradictions in reported reactivity profiles of Prednisone 21-Aldehyde under different reaction conditions?

Discrepancies in reactivity (e.g., nucleophilic vs. electrophilic behavior) may arise from solvent polarity or catalyst choice. Systematic studies using design of experiments (DoE) can isolate variables. For example, compare aldol condensation yields in aprotic (DMF) vs. protic (MeOH) solvents with/without base catalysts (e.g., DBU) .

Q. How does the stereochemical configuration of Prednisone 21-Aldehyde influence its biological activity and metabolic stability?

Chiral resolution via chiral stationary phase HPLC can separate enantiomers. Test isolated enantiomers in cell-based assays (e.g., antiviral IC₅₀) and microsomal stability assays. X-ray crystallography of protein-bound complexes (e.g., viral protease) reveals stereospecific binding interactions .

Q. What advanced analytical techniques are critical for elucidating the environmental fate of Prednisone 21-Aldehyde in aquatic systems?

Use high-resolution mass spectrometry (HRMS) to detect trace metabolites in water samples. Sediment adsorption studies should employ batch equilibrium methods with LC-MS quantification. Ecotoxicity assessments require OECD-compliant algal growth inhibition tests (72-h EC₅₀) and Daphnia magna mobility assays .

Methodological Notes

- Data Presentation : Tabulate kinetic constants (e.g., k₁, k₂) and statistical uncertainties in supplementary materials to avoid clutter in main texts .

- Reproducibility : Document reagent lot numbers, instrument calibration dates, and software versions (e.g., Gaussian 16 for DFT) .

- Ethical Compliance : For in vivo studies, obtain institutional animal care approvals and cite ARRIVE guidelines in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.